molecular formula C17H13N3O3 B4316201 3'-acetyl-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one

3'-acetyl-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one

Cat. No.: B4316201
M. Wt: 307.30 g/mol
InChI Key: YKBMWKHIYHCJAE-UHFFFAOYSA-N
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Description

3’-acetyl-5’-phenyl-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The indole moiety in this compound is a significant structural motif found in many natural products and pharmaceuticals, known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-acetyl-5’-phenyl-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of an appropriate hydrazide with an indole derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the spiro linkage without unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3’-acetyl-5’-phenyl-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3’-acetyl-5’-phenyl-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spiro compound reactivity.

    Biology: It is investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3’-acetyl-5’-phenyl-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3’-acetyl-5’-phenyl-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-2(1H)-one
  • 3’-acetyl-5’-phenyl-3’H-spiro[indole-3,2’-[1,3,4]triazol]-2(1H)-one

Uniqueness

3’-acetyl-5’-phenyl-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one is unique due to its specific spiro linkage and the presence of both indole and oxadiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-acetyl-5-phenylspiro[1,3,4-oxadiazole-2,3'-1H-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c1-11(21)20-17(13-9-5-6-10-14(13)18-16(17)22)23-15(19-20)12-7-3-2-4-8-12/h2-10H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBMWKHIYHCJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2(C3=CC=CC=C3NC2=O)OC(=N1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-acetyl-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one
Reactant of Route 2
Reactant of Route 2
3'-acetyl-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one
Reactant of Route 3
3'-acetyl-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one
Reactant of Route 4
Reactant of Route 4
3'-acetyl-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one
Reactant of Route 5
3'-acetyl-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one
Reactant of Route 6
3'-acetyl-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one

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